

# Technical Guide: Solubility and Stability Profile of Napie

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## Compound of Interest

Compound Name: *Napie*

Cat. No.: *B15619085*

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This document provides a comprehensive overview of the physicochemical properties of **Napie**, with a focus on its solubility and stability characteristics. The data presented herein is intended for researchers, scientists, and drug development professionals to support formulation development and preclinical assessment.

## Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following tables summarize the solubility of **Napie** in various aqueous and organic media.

Table 1: Aqueous Solubility of **Napie**

pH	Buffer System	Temperature (°C)	Solubility (mg/mL)	Method of Analysis
2.0	0.01 N HCl	25	Data Not Available	HPLC-UV
4.5	Acetate Buffer	25	Data Not Available	HPLC-UV
6.8	Phosphate Buffer	25	Data Not Available	HPLC-UV
7.4	Phosphate-Buffered Saline (PBS)	37	Data Not Available	HPLC-UV
9.0	Borate Buffer	25	Data Not Available	HPLC-UV

Table 2: Solubility of **Napie** in Organic and Co-Solvent Systems

Solvent/Co-Solvent System	Ratio (v/v)	Temperature (°C)	Solubility (mg/mL)
Ethanol	100%	25	Data Not Available
Propylene Glycol	100%	25	Data Not Available
DMSO	100%	25	Data Not Available
PEG 400	100%	25	Data Not Available
Ethanol:Water	50:50	25	Data Not Available
PEG 400:Water	40:60	25	Data Not Available

## Stability Profile

Understanding the chemical stability of **Napie** is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways.

Table 3: Solid-State Stability of **Napie** under Accelerated Conditions

Storage Condition	Time Point (Months)	Appearance	Assay (%)	Total Degradants (%)
40°C / 75% RH	1	No Change	Data Not Available	Data Not Available
40°C / 75% RH	3	No Change	Data Not Available	Data Not Available
40°C / 75% RH	6	Slight Discoloration	Data Not Available	Data Not Available
60°C	1	No Change	Data Not Available	Data Not Available

Table 4: Solution-State Stability of **Napie** in Aqueous Buffers

pH	Buffer System	Temperature (°C)	Time Point (Days)	Initial Assay (%)	Final Assay (%)
2.0	0.01 N HCl	25	7	100.0	Data Not Available
7.4	PBS	25	7	100.0	Data Not Available
9.0	Borate Buffer	25	7	100.0	Data Not Available

## Experimental Protocols

### 3.1. Solubility Determination: Shake-Flask Method

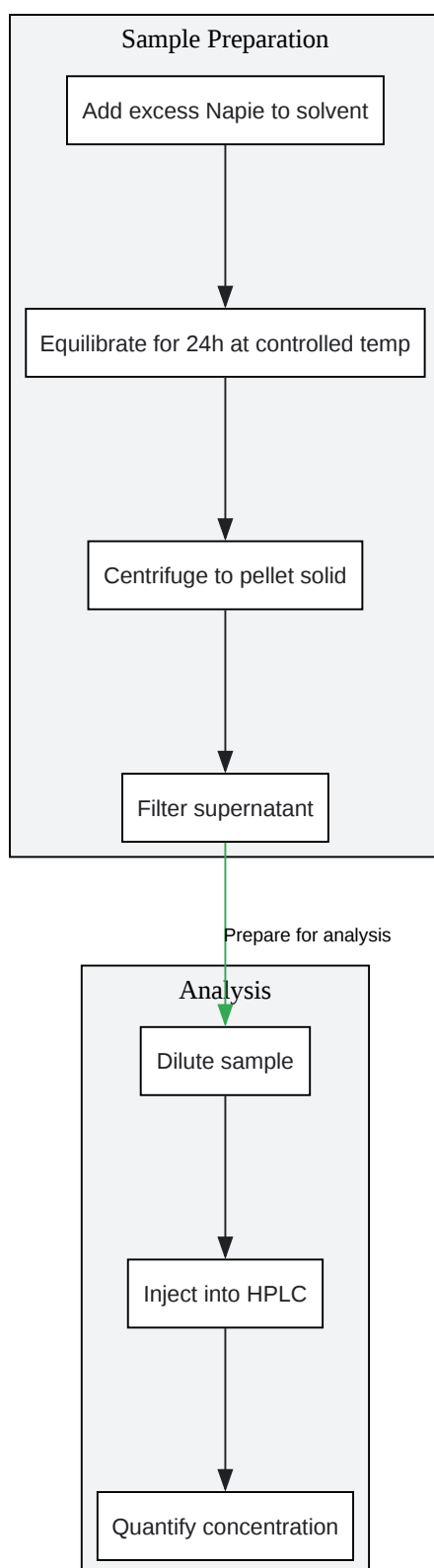
An excess amount of **Napie** was added to a known volume of the respective solvent in a sealed glass vial. The vials were then agitated in a temperature-controlled shaker bath for 24 hours to ensure equilibrium was reached. Following equilibration, the samples were centrifuged

to pellet the undissolved solid. An aliquot of the supernatant was carefully removed, filtered through a 0.22  $\mu\text{m}$  syringe filter, and diluted with an appropriate mobile phase. The concentration of **Napie** in the resulting solution was determined by a validated stability-indicating HPLC-UV method.

### 3.2. Stability-Indicating HPLC Method

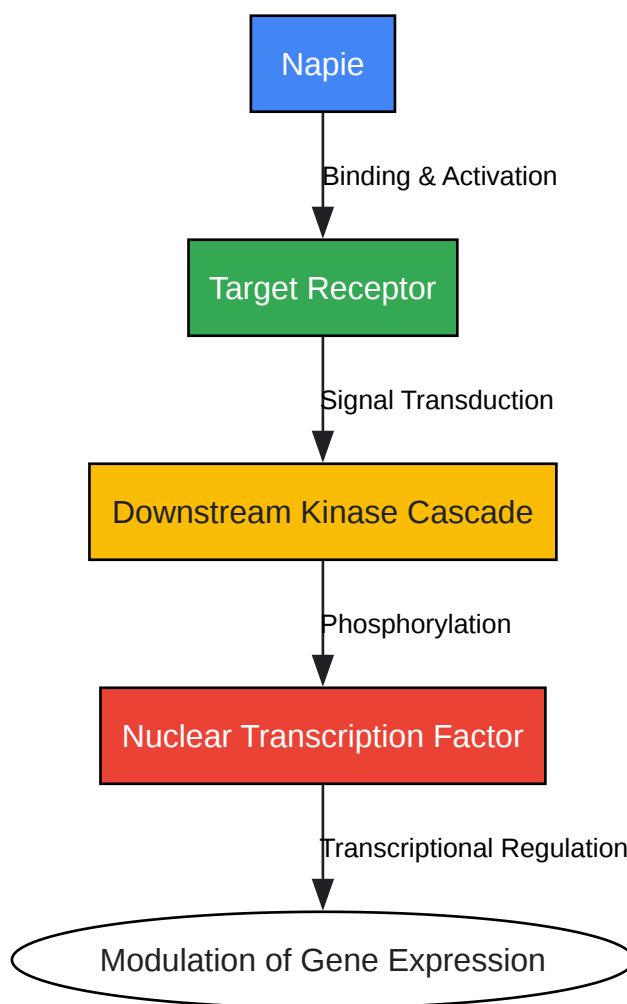
Chromatographic separation was achieved on a C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ) using a gradient elution mobile phase consisting of acetonitrile and water with 0.1% formic acid. The flow rate was maintained at 1.0 mL/min, and the column oven was set to 30°C. The injection volume was 10  $\mu\text{L}$ , and UV detection was performed at a wavelength determined by the UV maximum of **Napie**. The method was validated for specificity, linearity, accuracy, and precision.

## Visualizations



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Workflow for Shake-Flask Solubility Measurement.



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